
3-Fluoro-4-nitrophenol
Descripción general
Descripción
3-Fluoro-4-nitrophenol is the crystallization of an orange-yellow monocline prism . It decomposes during air distillation and is soluble in hot diluted acid and strong base solution . It is an important organic fluoride-containing intermediate used in the synthesis of new antiseptic-germicide, sterilant, and liquid crystal material .
Synthesis Analysis
The synthesis of 3-Fluoro-4-nitrophenol involves several methods . One method uses m-fluoroaniline as a raw material to synthesize m fluorophenol . Another method involves the addition condensation of m-fluoroaniline and phenyl aldehyde, followed by nitration, hydrolysis, diazotization, and hydrolysis again . A third method involves the nitration of m fluorophenol . All these methods can result in isomers, which are removed through wet distillation .Molecular Structure Analysis
The molecular formula of 3-Fluoro-4-nitrophenol is C6H4FNO3 . It has a molecular weight of 157.099 Da . The structure includes a phenol group with a fluorine atom and a nitro group attached to the benzene ring .Chemical Reactions Analysis
3-Fluoro-4-nitrophenol is used in the solid phase synthesis of benzimidazoles and quinoxalin-2-ones . It is also used in the synthesis of 2-hydroxy-4-[(E,E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yloxy]nitrobenzene .Physical And Chemical Properties Analysis
3-Fluoro-4-nitrophenol is a light yellow to beige powder . It has a melting point of 93-95 °C . It has a density of 1.5±0.1 g/cm3 and a boiling point of 304.9±27.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Bioprocessing
3-Fluoro-4-nitrophenol: is utilized in bioprocessing applications, particularly as a reagent in the synthesis of complex biological molecules. Its reactive nitro group can be used to modify proteins and enzymes, enhancing their stability or altering their activity for industrial processes .
Cell Culture and Transfection
In cell culture and transfection studies, 3-Fluoro-4-nitrophenol serves as a pH indicator and a selection agent. Its ability to release fluoride ions upon degradation makes it useful in adjusting the culture medium’s pH, which is crucial for maintaining cell viability and optimizing transfection efficiency .
Food and Beverage Lab Solutions
The compound finds application in food and beverage laboratories for analytical purposes. It can act as a standard in chromatographic analysis to detect contaminants and ensure the quality of food products. Its distinct spectral properties allow for precise quantification of substances .
Pharma and Biopharma
In pharmaceutical and biopharmaceutical research, 3-Fluoro-4-nitrophenol is involved in the synthesis of drug molecules. Its fluorine atom can be a critical component in the design of new drugs, offering the potential for increased metabolic stability and bioavailability .
Real-Time PCR
This compound is used in real-time PCR assays as a part of fluorescent probes. The nitro group can quench fluorescence, which is restored upon cleavage during the amplification process, providing a measurable signal that correlates with the amount of target DNA .
Semiconductor Analysis
3-Fluoro-4-nitrophenol: is applied in the semiconductor industry for etching and cleaning processes. The fluorine component is particularly useful in removing silicon-based residues from semiconductor surfaces, ensuring the integrity of the microelectronic components .
Organic Synthesis
It is a valuable intermediate in organic synthesis. For example, it has been used in the solid-phase synthesis of benzimidazoles and quinoxalin-2-ones, compounds with potential pharmacological activities .
Analytical Chemistry
As an analytical reagent, 3-Fluoro-4-nitrophenol is employed in various spectroscopic and chromatographic techniques. Its strong absorbance in the UV-visible spectrum makes it an excellent choice for creating calibration curves and for use as an internal standard .
Mecanismo De Acción
Target of Action
The primary target of 3-Fluoro-4-nitrophenol is the respiratory system . This compound may interact with various components of the respiratory system, potentially causing changes in respiratory function.
Mode of Action
It’s known that this compound has been used in thesolid phase synthesis of benzimidazoles and quinoxalin-2-ones . These compounds have various biological activities, suggesting that 3-Fluoro-4-nitrophenol may interact with its targets in a way that facilitates these reactions.
Result of Action
Given its use in the synthesis of benzimidazoles and quinoxalin-2-ones , it’s likely that this compound may have indirect effects on cellular function through its role in the synthesis of these biologically active compounds.
Action Environment
The action of 3-Fluoro-4-nitrophenol can be influenced by various environmental factors. For instance, safety data sheets suggest that this compound should be handled in a well-ventilated area to avoid inhalation of dust, fume, gas, mist, vapors, or spray . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental conditions such as ventilation and exposure to air.
Safety and Hazards
3-Fluoro-4-nitrophenol is considered hazardous . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective equipment and avoiding breathing dust, fume, gas, mist, vapors, or spray .
Direcciones Futuras
3-Fluoro-4-nitrophenol is an important intermediate in the synthesis of various compounds, including new antiseptic-germicide, sterilant, and liquid crystal material . Its demand is increasing year by year . Therefore, the development of more efficient and less energy-consuming synthesis methods could be a future direction .
Propiedades
IUPAC Name |
3-fluoro-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO3/c7-5-3-4(9)1-2-6(5)8(10)11/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSGKHVRDGATJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075346 | |
| Record name | 3-Fluoro-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-nitrophenol | |
CAS RN |
394-41-2 | |
| Record name | 3-Fluoro-4-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=394-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4-nitrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Fluoro-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoro-4-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.269 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes for producing 3-fluoro-4-nitrophenol?
A1: 3-Fluoro-4-nitrophenol can be synthesized through several routes. One approach involves a multi-step process starting with m-fluoroaniline, involving diazotization, hydrolysis, nitration, and isomer separation []. Another method utilizes 2,4-difluoronitrobenzene as a starting material, undergoing methoxylation and subsequent demethylation to yield the desired product [].
Q2: What are the optimal conditions for the catalytic hydrogenation of 3-fluoro-4-nitrophenol to 3-fluoro-4-aminophenol?
A2: Research indicates that using a Pd-Fe/SiO2 catalyst [] or a 5% palladium on TiO2 catalyst modified with 2% Fe [] are effective for this reaction. The optimal conditions include:
Q3: How is 3-fluoro-4-nitrophenol characterized?
A3: The synthesized 3-fluoro-4-nitrophenol is typically characterized using a combination of techniques, including:
Q4: What is the significance of the crystal structure of ketosteroid isomerase D40N from Pseudomonas putida (pKSI) complexed with 3-fluoro-4-nitrophenol?
A4: While the abstract doesn't provide specific details [], studying the crystal structure of an enzyme (pKSI) bound to a ligand (3-fluoro-4-nitrophenol) can provide valuable insights into:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

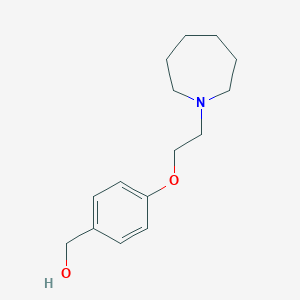
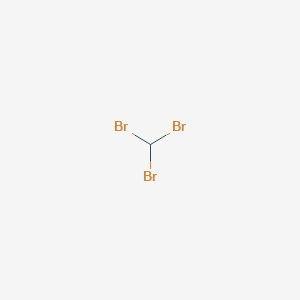

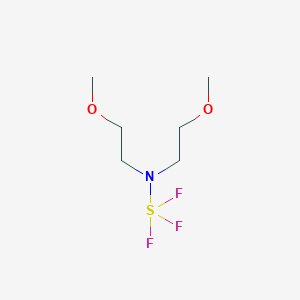


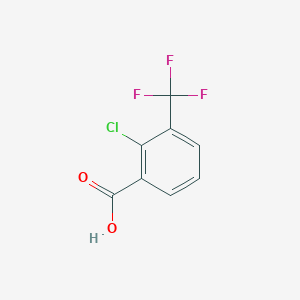
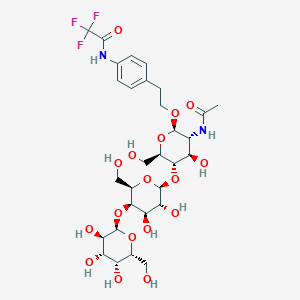

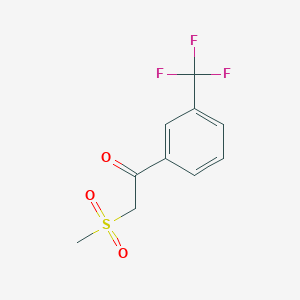

![Benzo[1,2-b:4,5-b']dithiophene](/img/structure/B151619.png)

